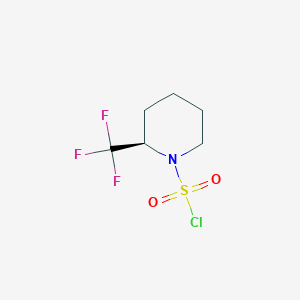

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H9ClF3NO2S |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride |

InChI |

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2/t5-/m1/s1 |

InChI Key |

HHYSBNILYUIIAS-RXMQYKEDSA-N |

Isomeric SMILES |

C1CCN([C@H](C1)C(F)(F)F)S(=O)(=O)Cl |

Canonical SMILES |

C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of (2R)-2-(trifluoromethyl)piperidine with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at low to moderate levels to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfides. These products have various applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceuticals

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into target molecules, which are often essential for biological activity. For instance, it has been utilized in the synthesis of arylsulfonamides that act as selective inhibitors for specific enzymes, such as ADAMTS7, which is implicated in various diseases including arthritis and cancer .

1.2 Role in Drug Development

The compound has been involved in the development of several FDA-approved drugs containing trifluoromethyl groups, which enhance pharmacological properties such as metabolic stability and lipophilicity. Examples include drugs like Ubrogepant and Alpelisib, where (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride was integral to their synthetic pathways . The trifluoromethyl group is known to influence the drug's interaction with biological targets, enhancing efficacy and selectivity.

Biological Evaluations

2.1 Pharmacological Profiling

Research has demonstrated that derivatives of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride exhibit significant pharmacological activities. For instance, compounds synthesized from this precursor have shown promising results in binding assays against serotonin receptors (5-HT receptors) and dopamine receptors, indicating potential applications in treating psychiatric disorders . The structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring can lead to improved receptor affinity and selectivity.

2.2 Case Studies

Several case studies highlight the effectiveness of compounds derived from (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride:

- A study on a novel hydroxamate-based arylsulfonamide showed potent inhibition of ADAMTS7 with favorable selectivity profiles, demonstrating its potential as a therapeutic agent .

- Another investigation into multifunctional arylsulfone ligands revealed pronounced antidepressant activity, suggesting applications in mood disorders .

Summary of Findings

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to react with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity, making it a potent intermediate in chemical reactions. The sulfonyl chloride group acts as a leaving group, facilitating substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

a) 2-Fluoro-3-nitrobenzoyl Chloride

- Functional Groups : Benzoyl chloride with fluoro and nitro substituents.

- Reactivity : Primarily undergoes condensation and alkylation reactions to form amides, as seen in the synthesis of m-diamide compounds .

- Key Difference : Lacks the piperidine ring and stereochemical complexity, limiting its utility in enantioselective synthesis.

b) N-[(1R,2R)-2-...]-3,5-Bis(trifluoromethyl)benzenesulfonamide

- Functional Groups: Bis(trifluoromethyl)benzenesulfonamide with a thioxomethyl-cyclohexylamino substituent.

- Molecular Weight : 672.75 g/mol (significantly higher than the piperidine-sulfonyl chloride) .

- Application : Used in specialized ligand design but requires multistep synthesis, reducing scalability compared to the straightforward reactivity of sulfonyl chlorides.

Industrial Applicability

- Yield and Scalability: The synthesis of 2-fluoro-3-nitrobenzoyl chloride derivatives achieves near-quantitative yields with minimal by-products, making it industrially favorable .

- Stereochemical Precision: Unlike non-chiral analogues (e.g., simple benzoyl chlorides), the (2R) configuration ensures precise stereochemical outcomes in drug candidates, as seen in spirocyclic carboxamides with antiviral or anticancer activity .

Data Tables and Research Findings

Table 1: Comparative Analysis of Key Compounds

| Parameter | (2R)-2-(Trifluoromethyl)piperidine-1-sulfonyl chloride | 2-Fluoro-3-nitrobenzoyl chloride | N-[(1R,2R)-2-...]-3,5-Bis(trifluoromethyl)benzenesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | Not reported | Not reported | 672.75 |

| Key Functional Groups | Trifluoromethyl, sulfonyl chloride | Benzoyl chloride, fluoro, nitro | Bis(trifluoromethyl), sulfonamide |

| Stereochemical Complexity | High (R-configuration) | None | Moderate (1R,2R configuration) |

| Industrial Feasibility | Moderate (specialized applications) | High (high yield, scalable) | Low (complex synthesis) |

Research Findings

- Stereochemical Impact : The (2R) configuration in the piperidine-sulfonyl chloride ensures optimal binding affinity in enzyme inhibitors, as demonstrated in LCMS and HPLC analyses of derived carboxamides (e.g., m/z 923 [M+H]⁺, retention time 0.79 minutes) .

- Trifluoromethyl Role: Enhances metabolic stability compared to non-fluorinated analogues, critical for in vivo efficacy .

Biological Activity

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Enzyme Inhibition

- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition :

-

ADAMTS7 and ADAMTS5 Activity :

- A recent study evaluated arylsulfonamides, revealing that modifications to the piperidine structure could shift selectivity towards ADAMTS7 over ADAMTS5. The introduction of a trifluoromethyl group significantly enhanced inhibitory potency, with one derivative showing a Ki value of 9 nM against ADAMTS7 .

-

Antibacterial and Anticancer Properties :

- Investigations into urea derivatives containing sulfonyl groups demonstrated antibacterial activity against various pathogens. Compounds derived from similar scaffolds exhibited IC50 values better than Doxorubicin against several cancer cell lines, highlighting the potential of sulfonyl-containing compounds in oncology .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the piperidine ring and substituents affect biological activity:

- Trifluoromethyl Substitution :

- Sulfonamide Moiety :

Case Study 1: Inhibition of NAAA

A study focusing on the SAR of azabicyclic compounds identified that modifications to the piperidine core could enhance NAAA inhibition. The most potent derivative exhibited an IC50 value reflecting submicromolar activity, suggesting that further optimization could lead to effective anti-inflammatory agents.

Case Study 2: Anticancer Activity

In vitro studies on urea derivatives with sulfonyl groups demonstrated promising anticancer effects across multiple cell lines. Compounds were tested against A549, HCT116, and other cancer types, with some showing IC50 values lower than those of established chemotherapeutics like Doxorubicin .

Table 1: Inhibitory Activity Against NAAA

| Compound | IC50 (μM) |

|---|---|

| Compound A | 0.33 |

| Compound B | 0.78 |

| Compound C | 1.11 |

Table 2: Selectivity for ADAMTS Enzymes

| Compound | Ki (ADAMTS7) | Ki (ADAMTS5) |

|---|---|---|

| Compound 1 | 9 nM | 110 nM |

| Compound 2 | 70 nM | 10 nM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of (2R)-2-(trifluoromethyl)piperidine using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of sulfonylating agents . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar) to mitigate moisture sensitivity .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chiral integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm trifluoromethyl and sulfonyl groups. Chiral derivatization agents (e.g., Mosher’s acid) or chiral shift reagents can validate enantiopurity .

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated in related piperidine-sulfonyl derivatives .

- HPLC with Chiral Columns : To assess enantiomeric excess (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) .

Q. What safety protocols are essential for handling (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride?

- Methodological Answer :

- Moisture Sensitivity : Store under anhydrous conditions (desiccants, sealed vials) to prevent hydrolysis to sulfonic acids .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods due to lachrymatory and corrosive properties .

- Waste Disposal : Neutralize with cold aqueous bicarbonate before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence reactivity in sulfonamide coupling reactions?

- Methodological Answer : The (R)-configuration enhances steric hindrance near the sulfonyl chloride group, slowing nucleophilic substitution compared to the (S)-enantiomer. Kinetic studies using chiral amines (e.g., (S)-1-phenylethylamine) show a 15–20% rate difference in coupling reactions. Computational modeling (DFT) can predict transition-state geometries .

Q. How can Design of Experiments (DoE) optimize large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Factors to Test : Temperature, reagent molar ratios, and mixing efficiency.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 1.2:1 sulfuryl chloride:piperidine ratio at 3°C yields >85% purity).

- Flow Chemistry : Continuous-flow systems improve heat dissipation and reduce decomposition, as validated in analogous sulfonyl chloride syntheses .

Q. How do contradictory solubility data in polar aprotic solvents (e.g., DMF vs. THF) impact reaction design?

- Methodological Answer :

- Solubility Profiling : Conduct gravimetric analysis across solvents. For example, DMF solubilizes the compound at 25°C (~50 mg/mL) but may induce side reactions with amines. THF (20 mg/mL) is preferable for inert reactions.

- Controlled Precipitation : Use solvent-antisolvent pairs (e.g., DMF/water) for recrystallization to enhance purity .

Q. What strategies mitigate racemization during prolonged storage or under acidic/basic conditions?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent sulfonyl chloride degradation.

- Low-Temperature Storage : –20°C in amber vials reduces thermal racemization.

- pH Control : Avoid basic conditions (pH >8), which accelerate enantiomer interconversion via sulfonate intermediates .

Q. What biological assays are suitable for evaluating derivatives of this compound as enzyme inhibitors?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., PI3K isoforms), leveraging the sulfonamide’s ATP-binding pocket affinity .

- Cellular Uptake Studies : Radiolabel the compound with ¹⁸F for PET imaging to assess bioavailability in cancer cell lines (e.g., HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.